molecular formula C17H19NO3S2 B2424383 4-acetyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide CAS No. 2034506-94-8

4-acetyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide

Cat. No.: B2424383
CAS No.: 2034506-94-8
M. Wt: 349.46
InChI Key: LUIFWQZGDPKPOI-UHFFFAOYSA-N
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Description

4-acetyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide, commonly known as ACPBS, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. It is a part of the thiophene class of heterocyclic compounds, which are known for their diverse applications in medicinal chemistry and material science .


Molecular Structure Analysis

The molecular formula of ACPBS is C17H19NO3S2, and it has a molecular weight of 349.46. As a thiophene derivative, it contains a five-membered heteroaromatic ring with a sulfur atom at one position .


Chemical Reactions Analysis

While specific chemical reactions involving ACPBS are not detailed in the retrieved information, thiophene and its derivatives are known to be versatile in their chemical reactivity. They can participate in a variety of reactions, contributing to their wide range of therapeutic properties .


Physical and Chemical Properties Analysis

Thiophene, the core structure in ACPBS, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . Specific physical and chemical properties of ACPBS are not provided in the retrieved information.

Future Directions

Thiophene and its derivatives, including ACPBS, continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity.

Properties

IUPAC Name

4-acetyl-N-(1-thiophen-2-ylcyclopentyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c1-13(19)14-6-8-15(9-7-14)23(20,21)18-17(10-2-3-11-17)16-5-4-12-22-16/h4-9,12,18H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIFWQZGDPKPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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